5-Thiazolecarboxylic acid, 2-ethyl-
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound closely related to 5-thiazolecarboxylic acid, 2-ethyl-, involves crystallization in the monoclinic crystal system. The structure optimization and density functional theory (DFT) calculations highlight the molecule's energy frameworks and electrostatic potential, indicating the sites for electrophilic attack around the oxygen atom (Akhileshwari et al., 2021).
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate showcases hydrogen-bonded dimer formations, indicative of the compound's potential for forming stable molecular assemblies and interactions within crystal structures (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
The reactivity of thiazole derivatives is demonstrated in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, revealing the compound's versatility in forming a variety of structurally diverse derivatives through reactions with different electrophilic reagents (Mohamed, 2021).
Physical Properties Analysis
The physical properties, including crystallization and molecular packing modes, are crucial for understanding the stability and solubility of these compounds. These aspects can be explored through Hirshfeld surface analysis and 3D energy frameworks, providing insights into intermolecular interactions within crystals (Akhileshwari et al., 2021).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, are characterized by spectroscopic and crystallographic methods. These studies reveal the compound's molecular geometry, vibrational assignments, and chemical shifts, providing comprehensive information on its reactivity and interaction potential (Haroon et al., 2018).
Scientific Research Applications
Synthesis of Bioactive Compounds :
- Ethyl 5-thiazolecarboxylate serves as a precursor or intermediate in synthesizing various biologically active compounds. For instance, it's used in creating derivatives with potential antibacterial and antifungal properties (Shirai et al., 2013), (Gomha & Khalil, 2012).
- Thiazole compounds, including those derived from ethyl 5-thiazolecarboxylate, show promise in anticancer research, with some demonstrating activity against breast cancer cells MCF7 (Sonar et al., 2020).
Development of Pharmaceutical Intermediates :
- Ethyl 5-thiazolecarboxylate and its derivatives are key intermediates in the synthesis of pharmaceutical compounds, such as those with antiviral potential against diseases like SARS-CoV-2 (Nagarajappa et al., 2022).
- These compounds can be converted into various important pharmaceutical intermediates like 5-hydroxymethylthiazole, which have applications in different drug formulations (Tan Bin, 2004).
Material Science and Corrosion Inhibition :
- Derivatives of ethyl 5-thiazolecarboxylate have been studied for their potential as corrosion inhibitors, which can be critical in material science and engineering (Rafiquee et al., 2007).
Synthetic Chemistry Advancements :
- The synthesis of ethyl 5-thiazolecarboxylate and its derivatives plays a significant role in advancing synthetic chemistry techniques, including novel methods such as ultrasound-promoted synthesis and thermal-mediated processes (Baker & Williams, 2003), (Boy & Guernon, 2005).
Exploration in Heterocyclic Chemistry :
- Ethyl 5-thiazolecarboxylate and related compounds contribute to the exploration of heterocyclic chemistry, providing insights into molecular structures, crystallography, and intermolecular interactions (Akhileshwari et al., 2021).
Cosmetic and Detergent Industry Applications :
- Some thiazole derivatives, synthesized using ethyl 5-thiazolecarboxylate, show potential as preservative agents in cosmetics and detergents due to their antibacterial and antifungal properties (Shirai et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
Thiazole derivatives, including 5-Thiazolecarboxylic acid, 2-ethyl-, have shown promise in various areas of medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are part of some clinically applied anticancer drugs . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the context of anticancer drug discovery .
properties
IUPAC Name |
2-ethyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGZHUDNXRHBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184735 | |
Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolecarboxylic acid, 2-ethyl- | |
CAS RN |
30709-68-3 | |
Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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